4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine
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Overview
Description
4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with ethyl and methyl groups, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced to the pyrrole ring through alkylation reactions using appropriate alkyl halides in the presence of a base.
Formation of the Thiazole Ring: The thiazole ring is formed by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Pyrrole and Thiazole Rings: The final step involves coupling the substituted pyrrole ring with the thiazole ring through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrole or thiazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)butanoic acid: Similar structure but with a butanoic acid group instead of a thiazole ring.
4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,5-dioxo-1-imidazolidinyl: Contains an imidazolidinyl group instead of a thiazole ring.
Uniqueness
4-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine is unique due to its combination of a substituted pyrrole ring and a thiazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(1-ethyl-2,5-dimethylpyrrol-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-4-14-7(2)5-9(8(14)3)10-6-15-11(12)13-10/h5-6H,4H2,1-3H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPVRKLXVPDCRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C2=CSC(=N2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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